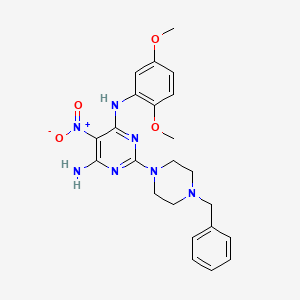
2-(4-benzylpiperazin-1-yl)-N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzylpiperazin-1-yl)-N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C23H27N7O4 and its molecular weight is 465.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-benzylpiperazin-1-yl)-N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a member of the pyrimidine class of compounds, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N6O3 with a molecular weight of approximately 396.46 g/mol. The structure features a pyrimidine core substituted with a benzylpiperazine moiety and two methoxy groups, contributing to its lipophilicity and potential interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds that share structural similarities with This compound . For instance, a series of N-methyl-quinazolin-4-amines demonstrated significant antiproliferative activity against various cancer cell lines (IC50 values ranging from 0.029 to 0.147 μM), suggesting that similar mechanisms may be at play in our compound of interest .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 0.029 | G2/M arrest, apoptosis |
| Compound B | A549 | 0.147 | Anti-tubulin activity |
| This compound | TBD | TBD | TBD |
The proposed mechanism for the antitumor effects of similar compounds includes cell cycle arrest and induction of apoptosis. The ability to inhibit tubulin polymerization has been noted as a critical factor in the antiproliferative activity observed in related structures . Further research is necessary to elucidate whether This compound operates through similar pathways.
Immunomodulatory Effects
Pyrimidine derivatives have also been investigated for their immunomodulatory properties. Certain 2,4-pyrimidinediamine compounds have been shown to inhibit IgE and IgG receptor signaling cascades, which are crucial in allergic responses and autoimmune diseases . This suggests that our compound may possess immunomodulatory capabilities that warrant further exploration.
Case Studies and Research Findings
In vitro studies on related compounds indicate that modifications in the piperazine and methoxy groups significantly affect biological activity. For example, alterations in substituents on the benzylpiperazine moiety can enhance binding affinity to specific receptors or enzymes involved in cancer progression or immune response modulation.
Case Study: Anticancer Evaluation
A specific study evaluated the anticancer potential of a structurally analogous compound in xenograft models. Results indicated a marked reduction in tumor size without significant weight loss in treated subjects, underscoring the therapeutic potential while minimizing adverse effects .
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O4/c1-33-17-8-9-19(34-2)18(14-17)25-22-20(30(31)32)21(24)26-23(27-22)29-12-10-28(11-13-29)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H3,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCYKMJDHCVDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














